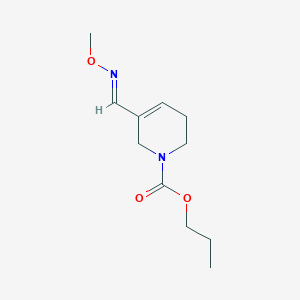
Propyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, commonly known as propyl DHM, is a chemical compound that has gained significant attention due to its potential applications in the field of scientific research. This compound is a derivative of dihydromyricetin, a natural flavonoid found in the bark of the vine Ampelopsis grossedentata. Propyl DHM has been found to possess a number of interesting properties that make it a promising candidate for use in various research applications.
Mecanismo De Acción
The exact mechanism of action of propyl DHM is not yet fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. Studies have suggested that propyl DHM may act as an antioxidant and anti-inflammatory agent, which could help to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, propyl DHM has also been found to have a number of other biochemical and physiological effects. Studies have suggested that this compound can improve liver function, reduce inflammation, and lower blood pressure. It has also been found to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using propyl DHM in lab experiments is its low toxicity. This compound has been found to be relatively safe even at high doses, which makes it a good candidate for use in animal studies. However, one limitation of propyl DHM is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on propyl DHM. One area of interest is the development of new drug formulations that incorporate this compound. Another potential direction is the investigation of propyl DHM's effects on other systems in the body, such as the immune system or the cardiovascular system. Additionally, more research is needed to fully understand the mechanism of action of propyl DHM and to identify its potential therapeutic applications.
Métodos De Síntesis
Propyl DHM can be synthesized using a number of different methods, including chemical synthesis and enzymatic synthesis. One commonly used method involves the reaction of dihydromyricetin with propyl bromide in the presence of a base catalyst. This results in the formation of propyl DHM along with the byproduct sodium bromide.
Aplicaciones Científicas De Investigación
Propyl DHM has been found to possess a number of interesting properties that make it a promising candidate for use in various research applications. One area where this compound has shown promise is in the field of neuroscience. Studies have found that propyl DHM has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
145071-32-5 |
|---|---|
Nombre del producto |
Propyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
Fórmula molecular |
C11H18N2O3 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
propyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-3-7-16-11(14)13-6-4-5-10(9-13)8-12-15-2/h5,8H,3-4,6-7,9H2,1-2H3/b12-8+ |
Clave InChI |
VBWJQIXGJVLLIU-XYOKQWHBSA-N |
SMILES isomérico |
CCCOC(=O)N1CCC=C(C1)/C=N/OC |
SMILES |
CCCOC(=O)N1CCC=C(C1)C=NOC |
SMILES canónico |
CCCOC(=O)N1CCC=C(C1)C=NOC |
Sinónimos |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, propyl ester, (E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



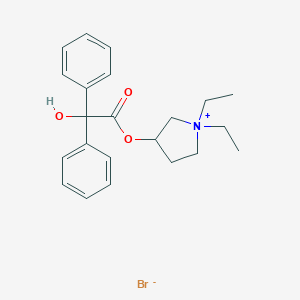
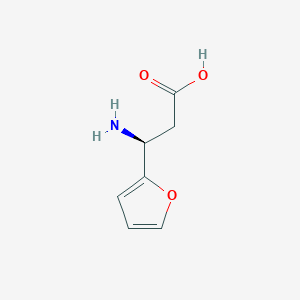

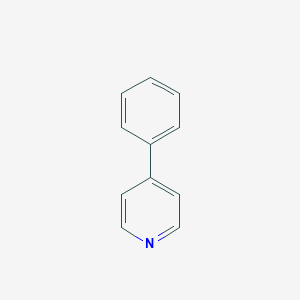
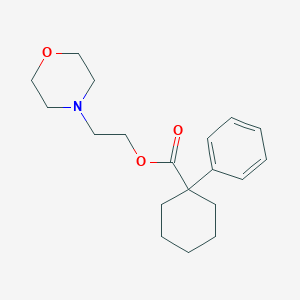
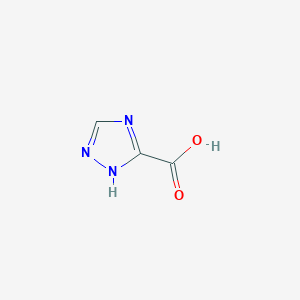

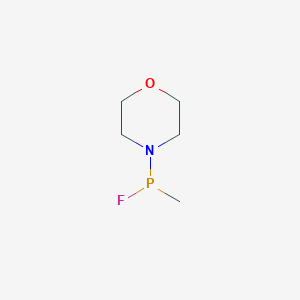
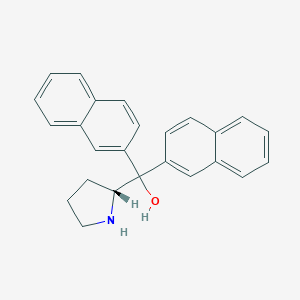
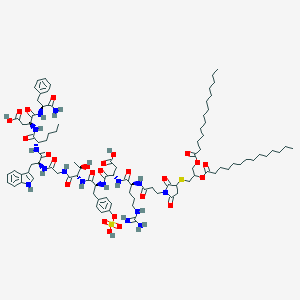
![3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol](/img/structure/B135632.png)
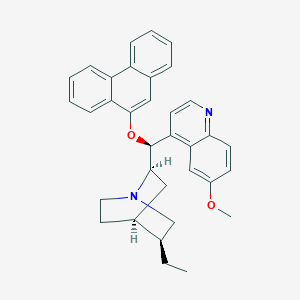
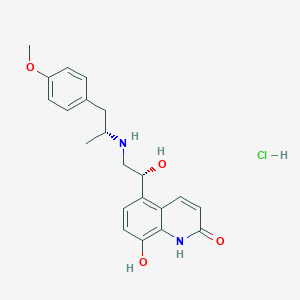
![Benz[a]anthracene-7-acetic Acid](/img/structure/B135641.png)